2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite
Overview
Description
2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is a substance with extraordinary potential, catalyzing the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations . It is a phosphate-modified nucleotide with a molecular formula of C46H61N6O7PSi and a molecular weight of 869.07 .
Molecular Structure Analysis
The IUPAC name for this compound is 3- [ [ (2R,3R,4R,5R)-2- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [tert-butyl (dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy- [di (propan-2-yl)amino]phosphanyl]oxypropanenitrile . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C46H61N6O7PSi and a molecular weight of 869.07 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Nucleotide Building Blocks
2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite has been utilized in the development of methods for synthesizing trinucleotide building blocks. These methods include both solution and solid-phase processes, employing orthogonal protecting groups like DMT (5′‐O‐dimethoxytrityl) and TBDMS (3′‐O‐tert‐butyldimethylsilyl), which are crucial in the synthesis of trinucleotides capable of undergoing coupling reactions by the solid‐phase phosphoramidite approach (Suchsland, Appel, & Müller, 2018).
Diastereocontrolled Synthesis
The compound is instrumental in diastereocontrolled synthesis processes. For instance, it has been used in the synthesis of dinucleoside phosphorothioates, demonstrating its utility in achieving high diastereoselectivity in condensation reactions (Oka, Wada, & Saigo, 2002).
Oligonucleotide Synthesis and Modification
In the field of oligonucleotide synthesis, this chemical plays a vital role. It is used in the synthesis of oligonucleotide glycoconjugates and is important for providing orthogonal protection to various groups, aiding in the synthesis process (Katajisto, Heinonen, & Lönnberg, 2004). It also assists in the synthesis and purification of oligoribonucleotides, ensuring the preservation of phosphate linkage integrity in RNA (Mullah & Andrus, 1996).
Development of Novel RNA Phosphoramidites
The compound contributes to the development of novel RNA phosphoramidites. It is used in the synthesis of 2'-C-branched ribonucleosides, demonstrating its versatility in solid-phase synthesis and the incorporation of modified nucleosides into oligonucleotides (Tang, Liao, & Piccirilli, 1999).
Mechanism of Action
Target of Action
Nebularine, a related compound, is known to inhibit adenosine deaminase .
Mode of Action
It is known to be a cutting-edge substance harboring extraordinary potential, catalyzing the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .
Biochemical Pathways
Nebularine and its derivatives have been found to inhibit dna methylation and tumor growth both in vitro and in vivo .
Pharmacokinetics
They bind to their enzyme targets so tightly that their activity is nearly irreversible, which can lead to toxic effects .
Result of Action
It is known to catalyze the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .
Action Environment
It is known that many similar compounds are being investigated for ways to improve their bioavailability .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDUERYNRWJQB-DFDZFBLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N6O7PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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